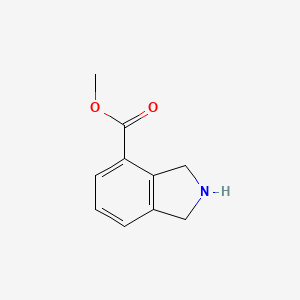

Methyl isoindoline-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl isoindoline-4-carboxylate is an organic compound belonging to the isoindoline family. Isoindolines are nitrogen-containing heterocycles that are structurally related to indoles. This compound is characterized by a fused benzopyrrole ring system, which imparts unique chemical properties and reactivity. This compound is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl isoindoline-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with structurally varied primary amines (such as anilines, benzylamines, or cycloalkylamines) under suitable conditions . This domino reaction facilitates the formation of the isoindoline ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of efficient catalysts, high-yielding reaction conditions, and continuous flow processes to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: Methyl isoindoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding isoindole derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products:

Oxidation: Isoindole derivatives.

Reduction: Saturated isoindoline derivatives.

Substitution: Functionalized isoindoline derivatives with diverse substituents.

Aplicaciones Científicas De Investigación

Methyl isoindoline-4-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of methyl isoindoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by affecting signaling pathways .

Comparación Con Compuestos Similares

Methyl 1-hydroxyindole-3-carboxylate: Another indole derivative with similar structural features.

Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: Known for its antiviral and anti-hepatic activities.

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits inhibitory activity against influenza A.

Uniqueness: Methyl isoindoline-4-carboxylate is unique due to its specific isoindoline ring system, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields highlight its importance.

Actividad Biológica

Methyl isoindoline-4-carboxylate (MIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications of MIC, supported by data tables and relevant case studies.

This compound is recognized for its role in the synthesis of various derivatives that exhibit therapeutic potential. Its structure allows for interactions with multiple biological targets, making it a candidate for drug development.

| Property | Details |

|---|---|

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Solubility | Soluble in water and methanol |

| Chemical Structure | Chemical Structure |

2.1 Antiviral and Anticancer Properties

Research has demonstrated that MIC exhibits antiviral and anticancer properties. In vitro studies indicate that MIC can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the modulation of cell signaling pathways, affecting gene expression related to cell growth and apoptosis .

2.2 Antimicrobial Effects

Preliminary studies have shown that MIC possesses antimicrobial properties. It has been tested against several bacterial strains, including methicillin-resistant Staphylococcus epidermidis and Mycobacterium tuberculosis, showing promising minimum inhibitory concentrations (MICs) .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus epidermidis | 6.25 μg/ml |

| Mycobacterium tuberculosis | 0.0625 μg/ml |

| Escherichia coli | 0.5 μg/ml |

3. Cellular Effects

This compound influences various cellular processes by modulating cell signaling pathways and altering gene expression. It has been observed to affect neurotransmitter synthesis by inhibiting specific enzymes, which may have implications for neurological disorders .

The molecular mechanism of MIC involves binding to specific enzymes and receptors, leading to altered activity in neurotransmitter systems. This interaction can result in changes in protein production critical for cellular metabolism and function .

4. Research Applications

This compound is being explored for various applications:

- Medicinal Chemistry : As a lead compound in drug discovery for conditions like neurodegenerative disorders and cancer.

- Biochemical Research : Used in studies investigating enzyme inhibition and receptor modulation.

- Industrial Applications : Employed in the synthesis of dyes and pigments due to its unique structural properties .

5. Case Studies

Several studies have highlighted the potential applications of MIC:

- A study published in MDPI reported the synthesis of derivatives from MIC that showed enhanced anticancer activity compared to the parent compound .

- Another investigation into its antimicrobial properties revealed that MIC derivatives exhibited significant activity against resistant bacterial strains, suggesting its utility in developing new antibiotics .

6.

This compound is a versatile compound with promising biological activities, particularly in the fields of oncology and infectious diseases. Its ability to modulate cellular processes through various mechanisms makes it a valuable candidate for further research and development in medicinal chemistry.

Future studies should focus on optimizing its pharmacological properties and understanding its full potential as a therapeutic agent across different medical fields.

Propiedades

IUPAC Name |

methyl 2,3-dihydro-1H-isoindole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)8-4-2-3-7-5-11-6-9(7)8/h2-4,11H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKIFEBBHBMCPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.